5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide
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Description
5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H18BrN3O3 and its molecular weight is 416.275. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiprotozoal Activity
Research into compounds structurally related to the one has focused on their synthesis and evaluation for antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and shown strong DNA affinities and in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Anti-Avian Influenza Virus Activity
Another study focused on the synthesis of heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone, which revealed promising antiviral activity against the H5N1 avian influenza virus. This demonstrates the potential of similar compounds for use in antiviral research (Flefel et al., 2012).
Synthesis and Characterization of Heterocycles
Further research has explored the synthesis and characterization of various heterocyclic compounds, highlighting the importance of such compounds in developing new materials with potential applications in medicinal chemistry and materials science. For example, studies on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and related compounds contribute to the broader understanding of heterocyclic chemistry and its applications (Aleksandrov et al., 2017).
Potential Antibacterial Activities
Some studies have synthesized and evaluated the antibacterial activities of compounds structurally related to the compound against clinically isolated drug-resistant bacteria. This suggests the potential for research into the antibacterial properties of similar compounds (Siddiqa et al., 2022).
Properties
IUPAC Name |
5-bromo-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-13-3-5-14(6-4-13)15-7-10-18(24)23(22-15)12-2-11-21-19(25)16-8-9-17(20)26-16/h3-10H,2,11-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTQDSMJUPOYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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